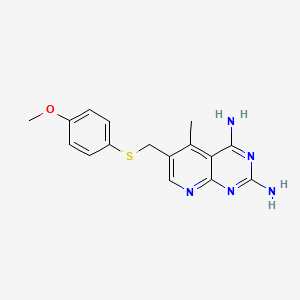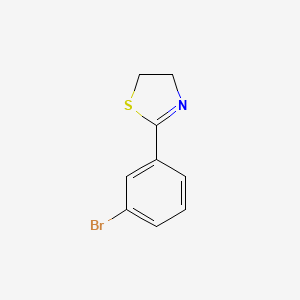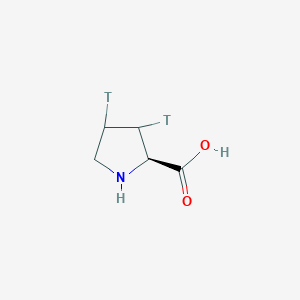
C6Xzw85XI2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound C6Xzw85XI2 L-PROLINE-3,4-T2 , is a derivative of the amino acid proline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-PROLINE-3,4-T2 involves the modification of the proline molecule. One common method includes the reaction of proline with specific reagents under controlled conditions to introduce the desired functional groups. The reaction typically requires a catalyst and an organic solvent, with the mixture being heated to the boiling point of the solvent. After the reaction, the mixture is filtered and washed to obtain the final product .
Industrial Production Methods
Industrial production of L-PROLINE-3,4-T2 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The final product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
L-PROLINE-3,4-T2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-PROLINE-3,4-T2 may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
科学研究应用
L-PROLINE-3,4-T2 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in protein structure and function.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the production of various chemicals and materials.
作用机制
The mechanism of action of L-PROLINE-3,4-T2 involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
L-PROLINE-3,4-T2 can be compared with other proline derivatives and amino acids. Similar compounds include:
L-Proline: The parent compound, which is a standard amino acid.
Hydroxyproline: A hydroxylated derivative of proline.
Proline analogs: Various synthetic analogs with different functional groups.
L-PROLINE-3,4-T2 is unique due to its specific modifications, which confer distinct chemical and biological properties .
属性
CAS 编号 |
4368-09-6 |
|---|---|
分子式 |
C5H9NO2 |
分子量 |
119.15 g/mol |
IUPAC 名称 |
(2S)-3,4-ditritiopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1T,2T/t1?,2?,4- |
InChI 键 |
ONIBWKKTOPOVIA-GDYNRSRVSA-N |
手性 SMILES |
[3H]C1CN[C@@H](C1[3H])C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12692231.png)
![Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-](/img/structure/B12692236.png)
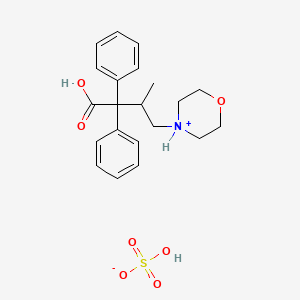



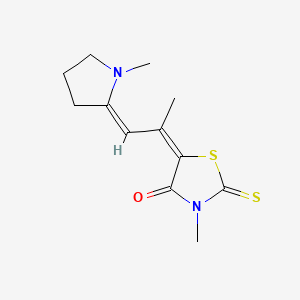
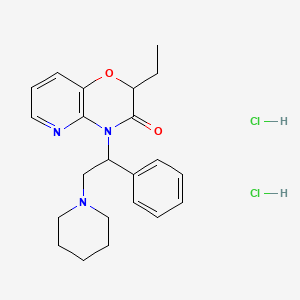
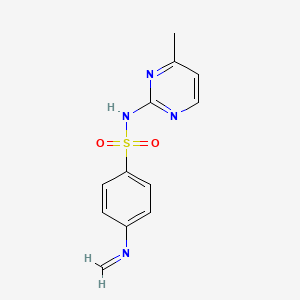

![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)-1-methylethyl]acetamide](/img/structure/B12692293.png)

